

Spectroscopic and Mass Spectrometric Characterization of Tyr-Pro-OtBu: A Technical Guide

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Compound of Interest

Compound Name: *Tyr-pro-otbu*

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This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (**Tyr-Pro-OtBu**). This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and presents visual workflows to facilitate understanding.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the expected quantitative data for **Tyr-Pro-OtBu** based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

Table 1: Expected ^1H NMR Data for Tyr-Pro-OtBu

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	d	2H	Tyrosine (aromatic, ortho to OH)
~6.75	d	2H	Tyrosine (aromatic, meta to OH)
~4.60	dd	1H	Tyrosine (α -CH)
~4.40	t	1H	Proline (α -CH)
~3.50	m	2H	Proline (δ -CH ₂)
~3.00	dd	1H	Tyrosine (β -CH ₂)
~2.85	dd	1H	Tyrosine (β -CH ₂)
~2.20	m	1H	Proline (β -CH ₂)
~1.95	m	3H	Proline (γ -CH ₂ and β' - CH ₂)
1.45	s	9H	tert-Butyl (CH ₃)

Table 2: Expected ^{13}C NMR Data for Tyr-Pro-OtBuSolvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~172.5	Proline (C=O)
~171.0	Tyrosine (C=O)
~155.0	Tyrosine (aromatic, C-OH)
~130.5	Tyrosine (aromatic, ortho to OH)
~128.0	Tyrosine (aromatic, C-CH ₂)
~115.5	Tyrosine (aromatic, meta to OH)
~81.0	tert-Butyl (quaternary C)
~60.0	Proline (α -CH)
~55.0	Tyrosine (α -CH)
~47.0	Proline (δ -CH ₂)
~37.0	Tyrosine (β -CH ₂)
~30.0	Proline (β -CH ₂)
~28.0	tert-Butyl (CH ₃)
~25.0	Proline (γ -CH ₂)

Table 3: Mass Spectrometry Data for Tyr-Pro-OtBu

Parameter	Value
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₄
Molecular Weight	334.41 g/mol
Expected [M+H] ⁺	335.1965
Expected [M+Na] ⁺	357.1784

Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spec data for **Tyr-Pro-OtBu** are provided below. These protocols are based on standard laboratory practices for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure of **Tyr-Pro-OtBu**.

Materials and Equipment:

- **Tyr-Pro-OtBu** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- 400 MHz NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Tyr-Pro-OtBu** in 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.

- Typical parameters:
 - Pulse program: zg30
 - Number of scans: 16
 - Acquisition time: ~4 seconds
 - Relaxation delay: 2 seconds
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters:
 - Pulse program: zgpg30
 - Number of scans: 1024
 - Acquisition time: ~1 second
 - Relaxation delay: 2 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
 - Integrate the peaks in the ^1H spectrum.
 - Perform peak picking for both ^1H and ^{13}C spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of **Tyr-Pro-OtBu** and confirm its elemental composition.

Materials and Equipment:

- **Tyr-Pro-OtBu** sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Mass spectrometer with an ESI source

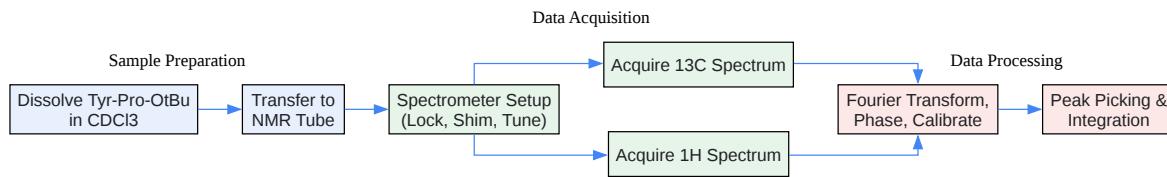
Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Tyr-Pro-OtBu** in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid.
- Mass Spectrometer Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source to positive ion mode.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or through direct infusion of the sample.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.
- Data Analysis:

- Identify the peaks corresponding to the protonated molecule $[M+H]^+$ and any other adducts (e.g., $[M+Na]^+$).
- Compare the observed m/z values with the theoretically calculated values for the expected elemental formula.

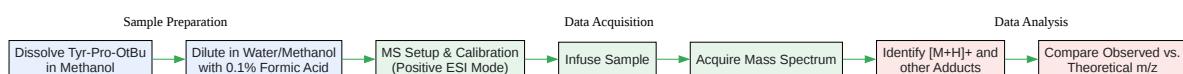
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and Mass Spectrometry analysis of **Tyr-Pro-OtBu**.



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Caption: Workflow for NMR spectroscopic analysis of **Tyr-Pro-OtBu**.



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Caption: Workflow for ESI-Mass Spectrometry analysis of **Tyr-Pro-OtBu**.

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